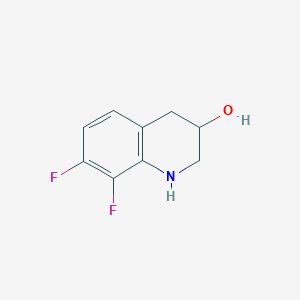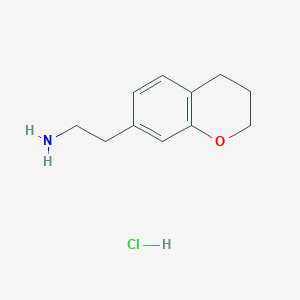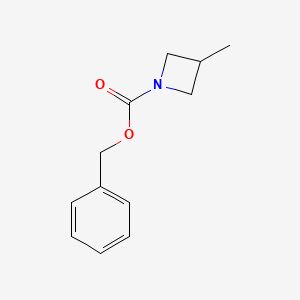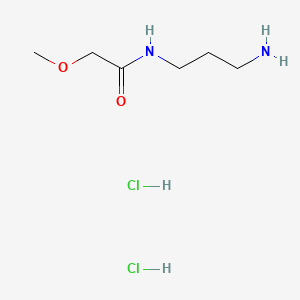![molecular formula C7H13NO2 B13452366 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dioxabicyclo[321]octan-1-ylmethanamine is a bicyclic compound with a unique structure that includes two oxygen atoms and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine typically involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with various reagents. One method involves a six-step reaction sequence starting from the acrolein dimer, which includes steps such as benzylation and ring-opening polymerization . The reaction conditions often involve the use of strong Lewis acids like antimony pentafluoride and antimony pentachloride as initiators .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and strong acids.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles that can attack the amine group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound’s bicyclic structure also allows it to fit into specific binding sites on enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Similar structure but lacks the amine group.
8-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the ring, leading to different chemical properties.
Uniqueness
3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine is unique due to the presence of both oxygen atoms and an amine group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-3-7-1-6(10-5-7)2-9-4-7/h6H,1-5,8H2 |
Clave InChI |
UHWSRJTZZCWJDX-UHFFFAOYSA-N |
SMILES canónico |
C1C2COCC1(CO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)


![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)


![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

